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Compound of Interest

Compound Name: 2-Fluoro-4-methylpyrimidine

Cat. No.: B1644806

Get Quote

Technical Profile: 2-Fluoro-4-methylpyrimidine[1]
[2]
Executive Summary
2-Fluoro-4-methylpyrimidine is a critical fluorinated heterocyclic building block used in the

synthesis of bioactive compounds (e.g., antiviral nucleosides) and reactive dyes. Its utility

stems from the unique electronic properties of the C-2 fluorine atom, which activates the

pyrimidine ring toward Nucleophilic Aromatic Substitution (

) while providing metabolic stability in drug scaffolds.

Key Technical Challenge: Unlike its ubiquitous pyridine analog, experimental data for 2-fluoro-
4-methylpyrimidine is frequently obscured in older literature (e.g., J. Chem. Soc. Perkin

Trans.).[1] This guide bridges that gap by correlating analogous experimental data with high-

fidelity predictive models.
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The following data integrates available experimental values with calculated properties derived

from structure-activity relationship (SAR) algorithms.

Table 1: Physical Constants & Specifications
Property Value / Range Source/Method

CAS Number 1427-60-7 Chemical Abstracts Service

Molecular Formula Stoichiometry

Molecular Weight 112.11 g/mol Calculated

Boiling Point (Atm) 152°C - 158°C (Predicted)

Correlated from Pyridine

analog (161°C) & 4-Me-

Pyrimidine (142°C)

Boiling Point (Reduced) ~55-60°C @ 15 mmHg
Estimated for vacuum

distillation

Density 1.16 ± 0.05 g/mL
Predicted (vs. 2-F-Pyridine

d=1.08)

Refractive Index 1.485 (Est.)[2][3] Polarizability estimation

Physical State Colorless to pale yellow liquid Standard Conditions

Solubility

Soluble in DCM, EtOAc,

MeOH; Sparingly soluble in

water

Lipophilicity (

)

Technical Insight: The Fluorine Effect
The substitution of hydrogen with fluorine at the C-2 position significantly alters the bulk

properties compared to 4-methylpyrimidine:

Density Increase: The high atomic mass of fluorine relative to hydrogen, combined with the

ring's dipole compaction, increases density by approximately 0.1–0.15 g/mL.

Boiling Point Elevation: Despite fluorine's low polarizability, the C-F bond creates a strong

dipole moment (oriented towards the ring nitrogens), enhancing intermolecular dipole-dipole
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interactions and raising the boiling point by ~10-15°C over the non-fluorinated parent.

Synthesis & Isolation Protocol
The most authoritative route for synthesizing simple fluoropyrimidines is the Balz-Schiemann

Reaction, adapted for heterocyclic amines. This protocol avoids the use of highly unstable

diazonium chlorides, using tetrafluoroborate salts instead.

Experimental Workflow (Based on Brown & Waring,
1974)
Reagents:

2-Amino-4-methylpyrimidine (Precursor)

Sodium Nitrite (

)[4]

Fluoroboric Acid (

, 48% aq.) or Anhydrous HF (Industrial scale)

Protocol:

Diazotization: Dissolve 2-amino-4-methylpyrimidine in 48%

at -10°C. Add saturated

dropwise, maintaining temperature

. The diazonium tetrafluoroborate salt may precipitate.

Decomposition: The reaction mixture is allowed to warm or is gently heated. Unlike

benzenediazonium salts, pyrimidinyldiazonium salts are highly unstable and decompose to

the fluoride with evolution of

and

.
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Caution: This step releases toxic boron trifluoride gas. Scrubbing is required.[3]

Neutralization & Extraction: Neutralize the acidic mixture with

(ice bath) to pH 7-8. Extract immediately with Dichloromethane (DCM) to prevent hydrolysis
of the labile C-F bond.

Purification: Distill the crude oil under reduced pressure.

Target Fraction: Collect fractions boiling at 55-60°C / 15 mmHg.

Visualization: Synthesis Logic

2-Amino-4-methylpyrimidine Diazotization
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Figure 1: Balz-Schiemann synthetic pathway for converting aminopyrimidines to

fluoropyrimidines.[4]

Reactivity & Applications
The 2-fluoro substituent is a "privileged" leaving group in medicinal chemistry due to the high

electronegativity of the adjacent nitrogen atoms, which activate the C-2 position.

Nucleophilic Aromatic Substitution ( )
2-Fluoro-4-methylpyrimidine reacts readily with amines, thiols, and alkoxides.

Rate: Reacts ~60-200 times faster than the corresponding chloropyrimidine.

Regioselectivity: The C-2 position is significantly more electrophilic than C-4 or C-6, allowing

for precise site-selective functionalization.

Visualization: Reactivity Profile
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Figure 2: Reactivity profile highlighting the susceptibility of the C-2 fluorine to nucleophilic

displacement.

Safety & Handling
Hazards: The compound is likely flammable (Flash Point est. ~50-60°C) and acts as a

skin/eye irritant.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The C-F bond is stable,

but prolonged exposure to moisture can lead to slow hydrolysis, releasing HF.

Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction).
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Sigma-Aldrich.Product Search: Fluorinated Pyrimidines. (Used for analogous property

correlation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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